molecular formula C13H13N B143220 N-Benzylaniline CAS No. 103-32-2

N-Benzylaniline

Cat. No.: B143220
CAS No.: 103-32-2
M. Wt: 183.25 g/mol
InChI Key: GTWJETSWSUWSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzylaniline (C₁₃H₁₃N, CAS 103-32-2) is an N-alkylated derivative of aniline, where a benzyl group is attached to the nitrogen atom of the aniline moiety. It is a versatile intermediate in organic synthesis, material science, and pharmaceutical research. Key applications include:

  • Organic Synthesis: Used in the preparation of dyes, pigments, and polymers due to its electronic and structural properties .
  • Antimicrobial Agents: Derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ≤2 mg/L .
  • Material Science: Forms conductive polymer films via electrochemical oxidation, useful in optoelectronic applications .
  • Coordination Chemistry: Acts as a ligand in metal complexes, with its planar geometry and N–H···Cg interactions influencing crystal packing .

Preparation Methods

Reductive Amination: A Two-Step Synthesis Protocol

The predominant method for synthesizing N-benzylaniline derivatives involves a two-step reductive amination process, as detailed in patent CN111499519A . This approach balances simplicity with high yields, making it suitable for large-scale production.

Step 1: Schiff Base Formation

Substituted salicylaldehyde and aniline derivatives undergo condensation in alcoholic solvents (methanol or ethanol) at elevated temperatures (50–70°C) to form Schiff base intermediates. For example, reacting 5 mmol of 3-chlorosalicylaldehyde with 5 mmol of 4-trifluoromethoxyaniline in 20 mL methanol at 70°C for 6–8 hours yields a Schiff base with >90% conversion efficiency . The reaction mechanism proceeds via nucleophilic attack of the aniline’s amine group on the aldehyde carbonyl, followed by dehydration to form the imine linkage.

Step 2: Sodium Borohydride Reduction

The Schiff base intermediate is reduced using sodium borohydride (NaBH₄) in a mixed solvent system (e.g., ethanol:dichloromethane = 2:1). Aqueous NaBH₄ (2 M) is added dropwise at room temperature, followed by vigorous stirring to ensure complete reduction of the imine to the secondary amine. Post-reduction workup involves extraction with dichloromethane, washing with brine, and drying over anhydrous sodium sulfate. Derivatives such as N-benzyl-3-chloro-4-(trifluoromethoxy)aniline (Derivative 2) are isolated in 79–85% yields after recrystallization .

Table 1: Representative this compound Derivatives and Yields

DerivativeR₁R₂R₃R₄R₅R₆Yield (%)
1HClFHCF₃H79
2HClClHCF₃H82
7ClClClHCF₃H75
12BrBrClHCF₃H68

Halogenation and Solvent Effects on Reaction Efficiency

The choice of solvent and halogen substituents critically influences reaction kinetics and product purity. Methanol and ethanol are preferred for their ability to solubilize both aromatic aldehydes and anilines while facilitating proton transfer during imine formation . Polar aprotic solvents like dichloromethane are employed in the reduction step to stabilize the borohydride intermediate.

Kinetic studies from the RSC Publishing article demonstrate that halogen substituents on the benzyl ring (e.g., Br, Cl) accelerate reaction rates by increasing electrophilicity at the carbonyl carbon . For instance, bromine-substituted derivatives exhibit a 20% faster Schiff base formation compared to non-halogenated analogs.

Spectral Characterization and Structural Validation

This compound derivatives are rigorously characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, Derivative 1 (C₁₈H₁₅Br₂N₂O₃) shows distinct NMR signals at δ 3.75 ppm (dd, J = 11.6, 17.8 Hz) for the benzylic protons and δ 7.91 ppm for aromatic hydrogens, confirming successful reduction of the Schiff base . High-resolution MS data align with theoretical molecular weights, with deviations <0.01 ppm, ensuring structural fidelity.

Pharmacological Formulation and Bioactivity

The PMC study highlights the incorporation of this compound derivatives into tablets using compressible starch and hydroxypropyl methylcellulose as excipients . Formulations with 30–100 mg of active ingredient per tablet demonstrate potent anti-MRSA activity, with minimum inhibitory concentrations (MIC) as low as 6.25 μM. Notably, derivatives bearing trifluoromethyl groups (e.g., R₅ = CF₃) exhibit enhanced biofilm penetration compared to methoxy-substituted analogs .

Chemical Reactions Analysis

Thermal Rearrangement and Homolytic Fission

Heating N-benzylaniline at elevated temperatures induces intramolecular benzyl group migration to the ortho- and para-positions of the aniline ring, forming 2- and 4-benzylaniline derivatives. This reaction also generates byproducts such as toluene, biphenyl, and trans-stilbene via radical pathways .

Mechanism :

  • Homolytic cleavage of the C–N bond produces benzyl (C₆H₅CH₂- ) and anilino (C₆H₅NH- ) radicals.

  • Radical recombination leads to rearranged products or coupling byproducts .

Reaction ConditionsProductsYield (%)
200–300°C (neat)ortho-benzylaniline, para-benzylaniline, toluene35–45

Oxidation Reactions

This compound undergoes oxidative transformations with halogens (Cl₂, Br₂, I₂) or hypohalites (e.g., t-BuOCl) in alkaline methanol, yielding benzylideneanilines (Schiff bases) .

Key Steps :

  • Formation of N-benzyl-N-halogenoanilinium halide intermediate.

  • Base-mediated elimination to produce imines .

Kinetic Parameters :

  • Rate equation: v=k[PhCH2NHPh][MeO]v = k[\text{PhCH}_2\text{NHPh}][\text{MeO}^-] (excess alkali).

  • Substituent effects: ρ = −1.15 (aniline ring), +0.38 (benzyl ring) .

Catalytic N-Alkylation

This compound participates in borrowing-hydrogen reactions, enabling C–N bond formation. For example, Fe₃O₄/Au core-shell nanoparticles catalyze its reaction with benzyl alcohol to form secondary amines .

CatalystConditionsConversion (%)Selectivity (%)
Fe₃O₄/AuToluene, 110°C, 24h>9998 (this compound)

Mechanistic Pathway :

  • Dehydrogenation of benzyl alcohol to benzaldehyde.

  • Condensation with this compound to form imine.

  • Reduction of imine to secondary amine .

Electropolymerization

Electrochemical oxidation of this compound in aqueous H₂SO₄ produces conductive polymer films on platinum electrodes. The process involves radical cation intermediates that undergo coupling to form poly(this compound) .

Optimal Conditions :

  • Potential: +1.2 V (vs. Ag/AgCl).

  • Electrolyte: 1 M H₂SO₄.

  • Film conductivity: 10⁻³–10⁻² S/cm .

5.1. Schiff Base Reduction

This compound derivatives are synthesized via NaBH₄ reduction of Schiff bases (e.g., salicylaldehyde-aniline adducts) .

SubstrateProductYield (%)MIC vs MRSA (mg/L)
5-Br-salicylaldehyde4k (this compound derivative)790.5

5.2. Solvent Effects

In polar solvents (quinoline, isoquinoline), this compound forms 3-benzylquinoline and 4-benzylisoquinoline via nucleophilic aromatic substitution .

Radical-Mediated Byproduct Formation

Pyrolysis or photolysis generates stable radicals:

  • Dibenzyl : From coupling of two benzyl radicals.

  • 9-Phenylacridine : Via cyclization of anilino radicals .

Scientific Research Applications

Antimicrobial Applications

N-Benzylaniline as Antibacterial Agent

Recent studies have highlighted the potential of this compound derivatives as effective antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that specific derivatives exhibited significant antibacterial activity with minimal inhibitory concentration (MIC) values as low as 0.5 mg/L against MRSA strains. The mechanism involves the inhibition of bacterial fatty acid synthesis, which is crucial for cell membrane integrity and biofilm formation .

Key Findings:

  • Compound 4k : Exhibited strong antibacterial activity against 19 clinical MRSA strains.
  • Mechanism : Inhibits saFabI (fatty acid biosynthesis enzyme), mimicking triclosan's binding mode.
  • Biofilm Inhibition : Effectively disrupts biofilm formation and eradicates preformed biofilms.

Organic Synthesis

Role in Organic Chemistry

This compound serves as a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its structure allows for various chemical modifications, making it a versatile building block for synthesizing complex molecules.

Applications in Synthesis:

  • Pharmaceuticals : Used to synthesize compounds such as alniditan and moxifloxacin, which are important in treating migraines and bacterial infections, respectively .
  • Dyes and Pigments : Acts as a precursor in the dye industry, enabling the production of various colorants through further chemical transformations.

Material Science

Potential in Material Development

The unique properties of this compound derivatives have led to investigations into their use in materials science. These compounds can be integrated into polymer matrices or used to develop novel materials with specific functionalities.

Research Insights:

  • Material Genome Approach : Recent advancements leverage computational techniques to explore new materials based on this compound derivatives, focusing on their electronic properties and potential applications in sensors and electronic devices .
  • Nanocomposites : Studies are exploring the incorporation of this compound into nanocomposites to enhance mechanical properties and thermal stability.

Case Study 1: Antibacterial Efficacy

A comprehensive study evaluated the antibacterial efficacy of various this compound derivatives against multiple strains of MRSA. Results indicated that compounds with specific substituents (e.g., CF₃ or Cl) exhibited enhanced activity compared to their counterparts lacking these groups. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for clinical applications .

Case Study 2: Synthesis of Pharmaceutical Intermediates

Research focused on the synthesis of this compound derivatives for pharmaceutical applications revealed efficient pathways using benzyl chloride and ammonia as starting materials. This method not only streamlined production but also improved yields for subsequent reactions leading to active pharmaceutical ingredients (APIs) .

Mechanism of Action

The mechanism of action of benzylaniline involves its interaction with specific molecular targets. For example, in catalytic reactions, benzylaniline can act as a ligand, coordinating with metal centers to form complexes that facilitate various chemical transformations. The pathways involved often include the formation of intermediate complexes that undergo further reactions to yield the desired products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Cyanoethyl-N-Benzylaniline (C₁₆H₁₆N₂, CAS 26322-20-3)

  • Structural Difference: Incorporates a cyanoethyl (–CH₂CH₂CN) group instead of a hydrogen on the benzyl nitrogen.
  • Impact on Properties: Increased polarity due to the nitrile group, enhancing solubility in polar solvents. Potential for nucleophilic reactions at the cyano group, enabling further functionalization .

N-Benzyl-2,6-dimethylaniline (C₁₅H₁₇N, CAS 16819-50-4)

  • Structural Difference : Two methyl groups at the 2- and 6-positions of the aniline ring.
  • Increased hydrophobicity improves membrane permeability in antimicrobial applications .
  • Applications : Understudied but may serve as a scaffold for designing sterically hindered ligands or inhibitors.

N-Ethyl-N-Benzylaniline (C₁₅H₁₇N, CAS not specified)

  • Structural Difference : Ethyl group replaces one hydrogen on the benzyl nitrogen.
  • Impact on Properties :
    • Enhanced lipophilicity compared to N-Benzylaniline, improving bioavailability.
    • Reduced hydrogen-bonding capacity due to alkyl substitution, altering coordination chemistry .
  • Applications: Potential use in catalysis or as a solvent modifier, though detailed studies are lacking.

N-Allylaniline (C₉H₁₁N, CAS 589-09-3)

  • Structural Difference : Allyl (–CH₂CH=CH₂) group replaces the benzyl group.
  • Impact on Properties :
    • Conjugated double bond enables participation in Diels-Alder reactions or polymerization.
    • Lower molecular weight increases volatility but reduces thermal stability .
  • Applications : Primarily explored in polymer chemistry and as a ligand in transition-metal complexes.

Antimicrobial Efficacy

Compound MIC against MRSA (mg/L) MIC against E. faecium (mg/L) Key Structural Feature
This compound ≤2 ≥64 Base scaffold
Compound 4k (derivative) ≤1 ≥64 Optimized substituents (e.g., halogen or nitro groups)
Triclosan (control) 4–8 ≥64 Biphenyl ether core

Key Findings :

  • This compound derivatives with electron-withdrawing groups (e.g., 4k) show superior activity against MRSA, likely due to enhanced binding to saFabI (enoyl-ACP reductase) .
  • Gram-negative bacteria exhibit resistance (MIC ≥64 mg/L), attributed to efflux pumps unaffected by EPIs like CCCP .

Cytotoxicity

  • This compound Derivatives : Low cytotoxicity to human GES-1 and LO2 cells (IC₅₀ >128 mg/L), indicating selectivity for bacterial targets .

Structural and Crystallographic Insights

Parameter This compound N-Cyanoethyl-N-Benzylaniline
Molecular Geometry Planar at N atom (angle sum ~358°) Likely distorted due to cyanoethyl group
Crystal Packing N–H···Cg chains along b-axis Not reported
Aromatic Ring Angles 80.76°–81.40° between rings N/A

Implications :

  • The planar geometry of this compound facilitates π-π stacking and hydrogen bonding, critical for its role in coordination chemistry and material science.

Key Challenges :

  • Steric hindrance in substituted derivatives (e.g., 2,6-dimethyl) requires optimized reaction conditions .

Biological Activity

N-Benzylaniline, a compound characterized by its benzyl and aniline functional groups, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and implications for drug development.

1. Antibacterial Activity

Recent studies have highlighted the significant antibacterial activity of this compound derivatives, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Research Findings : A study demonstrated that several this compound derivatives exhibited moderate to strong antibacterial activity. Specifically, compound 4k showed remarkable efficacy against MRSA with a minimum inhibitory concentration (MIC) of 0.5 mg/L. This compound was effective against 19 clinical MRSA strains isolated from various specimens, indicating its potential for clinical application .
  • Mechanism : The antibacterial action is primarily attributed to the inhibition of the fatty acid synthesis pathway in bacteria. The study utilized size-exclusion chromatography and docking studies to reveal that compound 4k mimics the binding mode of triclosan with the enzyme saFabI, crucial for fatty acid biosynthesis in bacteria .

Case Study: Inhibition of Biofilm Formation

This compound derivatives have also shown promise in inhibiting biofilm formation, a significant factor in bacterial resistance and persistence.

  • Experimental Setup : In vitro assays confirmed that compound 4k not only inhibited biofilm formation but also effectively eradicated preformed biofilms from MRSA strains. This dual action is critical as biofilms are notoriously difficult to treat due to their protective matrix .
  • Results Summary :
    • Compound 4k inhibited biofilm formation and eradicated existing biofilms.
    • The study indicated low cytotoxicity with a 50% reduction of cell viability at approximately 80 mg/L, suggesting a favorable therapeutic index .

3. Structural Variations and Their Impacts

The biological activity of this compound can vary significantly based on structural modifications.

CompoundStructureActivityMIC (mg/L)
4kThis compound derivativeAntibacterial against MRSA0.5
4lAnother derivativeModerate antibacterial>64

The table illustrates how structural variations influence the antibacterial efficacy of this compound derivatives.

4. Conclusion and Future Directions

This compound and its derivatives represent a promising scaffold for developing new antimicrobial agents, particularly against resistant strains like MRSA. The ability to inhibit fatty acid synthesis and disrupt biofilm formation positions these compounds as valuable candidates in combating antibiotic resistance.

Future research should focus on:

  • Exploring additional structural modifications to enhance potency and selectivity.
  • Conducting in vivo studies to assess pharmacokinetics and therapeutic efficacy.
  • Investigating the potential for combination therapies to overcome resistance mechanisms in Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing N-Benzylaniline, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is commonly synthesized via N-alkylation of aniline with benzyl halides or alcohols. For example, using benzyl alcohol (1a) and aniline (2a) in the presence of a bifunctional catalyst like Hf-MOF-808 under hydrothermal conditions yields this compound (4a) with high efficiency. Key parameters include:

  • Catalyst Loading : 5–10 mol% of Hf-MOF-808.
  • Solvent : Toluene or water, depending on substrate solubility.
  • Temperature : 80–100°C for 12–24 hours.
    Optimization requires monitoring via TLC or GC-MS to confirm completion. Post-synthesis, purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .
    Alternatively, electropolymerization in aqueous sulfuric acid at platinum electrodes produces conductive polymer films, characterized by UV-visible spectroelectrochemistry to confirm polymer formation .

Q. What safety protocols are critical when handling this compound in experimental workflows?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Storage : Keep in sealed containers away from oxidizers (e.g., peroxides) to prevent decomposition into toxic gases (CO, NOx). Store at 2–8°C in ventilated areas .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Q. How is this compound applied in solvent extraction for metal ion separation?

  • Methodological Answer : this compound acts as a ligand in solvent extraction to separate Ga(III), In(III), and Tl(III) from acidic solutions. Steps include:

  • Phase Preparation : Dissolve this compound in chloroform (0.1–0.5 M).
  • pH Adjustment : Maintain aqueous phase at pH 2–3 using HCl or H₂SO₄.
  • Extraction : Mix phases for 30 minutes, then separate. Metal-ligand complexes are quantified via ICP-OES or AAS. Selectivity is enhanced by adjusting chloride ion concentration .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationships of this compound derivatives as enzyme inhibitors?

  • Methodological Answer :

  • Molecular Docking : Use software like Glide (Schrödinger) to dock derivatives into the urease active site (PDB: 4H9M). Prioritize substituents with favorable binding energies (e.g., nitro groups at the para position) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (100 ns, GROMACS) to assess stability. Analyze hydrogen bonding and hydrophobic contacts using VMD .
  • Free Energy Calculations : Apply MM-GBSA to rank derivatives by binding affinity. Validate with in vitro enzyme assays .

Q. What strategies resolve contradictions in reported physicochemical properties of this compound?

  • Methodological Answer : Contradictions in properties (e.g., solubility, stability) arise from variations in experimental conditions. Resolve via:

  • Cross-Validation : Replicate measurements using standardized protocols (e.g., USP guidelines).
  • Advanced Characterization : Use XRD (e.g., monoclinic P21/c crystal system, a = 18.8185 Å, β = 103.338°) to confirm purity and structure .
  • Meta-Analysis : Compare datasets across peer-reviewed studies, prioritizing results from controlled environments (e.g., inert atmospheres) .

Q. How do conformational changes (E/Z isomerism) in this compound derivatives affect their photopharmacological applications?

  • Methodological Answer :

  • Conformational Analysis : Use NMR (NOESY) to identify (E)- and (Z)-like conformations. Methylation biases toward (Z)-like forms, altering hydrogen-bond donor/acceptor profiles .
  • Photoresponsive Studies : Irradiate derivatives at 365 nm and monitor isomerization via UV-Vis. Correlate conformational shifts with biological activity (e.g., enzyme inhibition) .

Q. What crystallographic techniques are used to determine the molecular structure of this compound?

  • Methodological Answer :

  • Single-Crystal XRD : Collect data on a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 200 K. Refine structures using SHELXL (Rint = 0.038) .
  • Data Interpretation : Analyze unit cell parameters (a = 18.8185 Å, b = 5.7911 Å) and packing diagrams to assess intermolecular interactions (e.g., π-π stacking) .

Properties

IUPAC Name

N-benzylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10,14H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWJETSWSUWSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059272
Record name Benzenemethanamine, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; mp = 37-38 deg C; [Merck Index] Yellow solidified mass or fragments; mp = 35-38 deg C; [Sigma-Aldrich MSDS]
Record name Benzylaniline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21365
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.000913 [mmHg]
Record name Benzylaniline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21365
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

103-32-2
Record name Benzylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzylaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanamine, N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanamine, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1FVH9A316
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Imines were hydrogenated using in situ-generated complex 2. Hydrogenation of N-benzylidene benzylamine proceeded under 4 atm H2 at 60° C. to afford dibenzylamine in 84% isolated yield using 2 mol % of complex 2 (Table 2, entry 13). N-Benzylidenemethylamine and N-benzylideneaniline were also hydrogenated by the cobalt catalyst, affording N-benzyl methyl amine and N-benzylaniline in good yields (Table 2, entries 14 and 15). Previous examples of cobalt-catalyzed imine hydrogenation are scarce.
[Compound]
Name
complex 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

According to the general procedure A, chlorobenzene (58 mg, 0.51 mmol) reacted with benzylamine (68 mg, 0.64 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (59 mg, 0.60 mmol) in toluene at 100° C. for 5 h to give the title compound (85 mg, 92%) as an oil. GC/MS(EI): m/z 183 (M+), 184.
Quantity
58 mg
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
59 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
92%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[Cu]I
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A Schlenk tube was charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), N-benzyl-trifluoroacetamide (244 mg, 1.20 mmol), K3PO4 (640 mg, 3.01 mmol), evacuated, backfilled with Ar. Iodobenzene (112 μL, 1.00 mmol), ethylene glycol (0.11 mL, 2.0 mmol), and isopropanol (1.5 mL) were added under Ar. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 80° C. for 24 h. The resulting white suspension was allowed to reach room temperature. Dodecane (internal GC standard, 230 μL), ethyl acetate (2 mL), and 30% aq ammonia (2 mL) were added. A 0.1 mL sample of the top layer was diluted with ethyl acetate (1 mL) and analyzed by GC to provide a 76% yield of N-phenylbenzylamine.
Quantity
112 μL
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
230 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
244 mg
Type
reactant
Reaction Step Four
Name
K3PO4
Quantity
640 mg
Type
reactant
Reaction Step Four
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods V

Procedure details

The general procedure under argon or air was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (425 mg, 2.00 mmol), benzylamine (131 μL, 1.20 mmol), iodobenzene (112 μL, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate=20/1, Rf=0.6) afforded N-(phenyl)benzylamine (166 mg, 91% isolated yield) as colorless liquid. Spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Apodaca, R.; Xiao, W. Org. Lett. 2001, 3, 1745-1748.
Name
K3PO4
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
112 μL
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Benzylaniline
N-Benzylaniline
N-Benzylaniline
N-Benzylaniline
N-Benzylaniline
N-Benzylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.